molecular formula C10H13Br2NO2 B15248040 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine

2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine

Cat. No.: B15248040
M. Wt: 339.02 g/mol
InChI Key: ZHQQPGZEIIAHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine is an organic compound characterized by the presence of bromine, methoxy, and phenoxy groups attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine typically involves the bromination of 4-methoxyphenol followed by a nucleophilic substitution reaction with 1-bromo-2-propanol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the bromination process. The final step involves the amination of the intermediate product using ammonia or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of de-brominated or de-methoxylated products.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propan-1-amine
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine is unique due to the presence of two bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13Br2NO2

Molecular Weight

339.02 g/mol

IUPAC Name

2-(2,5-dibromo-4-methoxyphenoxy)propan-1-amine

InChI

InChI=1S/C10H13Br2NO2/c1-6(5-13)15-10-4-7(11)9(14-2)3-8(10)12/h3-4,6H,5,13H2,1-2H3

InChI Key

ZHQQPGZEIIAHCX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=C(C=C(C(=C1)Br)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.